2-[4-(1H-imidazol-2-yl)phenyl]ethanamine
Description
2-[4-(1H-Imidazol-2-yl)phenyl]ethanamine is an aromatic amine featuring a phenyl ring substituted at the para position with a 1H-imidazol-2-yl group and an ethanamine side chain.
Properties
CAS No. |
714568-42-0 |
|---|---|
Molecular Formula |
C11H13N3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-[4-(1H-imidazol-2-yl)phenyl]ethanamine |
InChI |
InChI=1S/C11H13N3/c12-6-5-9-1-3-10(4-2-9)11-13-7-8-14-11/h1-4,7-8H,5-6,12H2,(H,13,14) |
InChI Key |
AIRNLNNMDXJODP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCN)C2=NC=CN2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Core Structural Features
The table below summarizes key structural differences between 2-[4-(1H-imidazol-2-yl)phenyl]ethanamine and related imidazole-containing ethanamine derivatives:
Positional Isomerism and Functional Impact
- Imidazole Substitution Position: The target compound’s imidazole substitution at the 2-position (vs. histamine’s 4-position) may reduce affinity for histamine receptors but increase selectivity for other targets (e.g., adenosine receptors) .
Pharmacological Profiles
Receptor and Enzyme Interactions
Selectivity and Potency
- Histamine vs. Target Compound : The phenyl spacer in the target compound likely reduces polar interactions with histamine receptors but may improve blood-brain barrier penetration .
- Nitroimidazole Derivatives () : Nitro groups enhance redox activity, useful in antiparasitic or radiosensitizing agents, unlike the target compound’s simpler imidazole.
Physicochemical Properties
| Property | This compound | Histamine Diphosphate | 1-(5-Phenyl-1H-imidazol-2-yl)ethanamine |
|---|---|---|---|
| Molecular Weight | ~229 g/mol (estimated) | 307 g/mol | ~229 g/mol |
| Solubility | Moderate (lipophilic phenyl group) | High (phosphate salt) | Low (hydrophobic phenyl substituent) |
| logP (Estimated) | ~1.8 | ~0.2 | ~2.5 |
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